Welcome to the BenchChem Online Store!
molecular formula C7H12O2 B7760941 Cyclohexanecarboxylic acid CAS No. 50825-29-1

Cyclohexanecarboxylic acid

Cat. No. B7760941
M. Wt: 128.17 g/mol
InChI Key: NZNMSOFKMUBTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07728171B2

Procedure details

A mixture of 103.0 mmol 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid, 38.9 mmol cyclo-hexanecarboxylic acid and 100 μL triethylamine (0.72 mmol=0.005 eq. relative to the sum of both acids) was warmed to 50° C. 12.4 mL (170.3 mmol=1.2 Eq. relative to the sum of both acids) of thionyl chloride was added during 22 minutes at a temperature of 41-51° C. (reaction is endothermic, vigorous gas evolution) and the reaction mixture was kept at 54-55° C. After 10 minutes the reaction was almost complete (0.13% 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid and 0.13% 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride). After 1.5 hr the reaction was complete (0.04% 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid and no 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride). After removing volatile components in vacuo (60° C. bath, 3.5-4.3 mbar followed by 120° C. bath, 10-11 mbar) 26.19 g of residue was obtained (assay 92.9% 1-(2-ethyl-butyl)-cyclohexanecarbonyl chloride, yield 100%).
Quantity
103 mmol
Type
reactant
Reaction Step One
Quantity
38.9 mmol
Type
reactant
Reaction Step One
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:14][CH3:15])[CH2:4][C:5]1([C:11](O)=[O:12])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:2].C1(C(O)=O)CCCCC1.S(Cl)([Cl:27])=O.C(C(CC)CC1(C(OC(C2(CC(CC)CC)CCCCC2)=O)=O)CCCCC1)C>C(N(CC)CC)C>[CH2:1]([CH:3]([CH2:14][CH3:15])[CH2:4][C:5]1([C:11]([Cl:27])=[O:12])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:2]

Inputs

Step One
Name
Quantity
103 mmol
Type
reactant
Smiles
C(C)C(CC1(CCCCC1)C(=O)O)CC
Name
Quantity
38.9 mmol
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Name
Quantity
100 μL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC1(CCCCC1)C(=O)O)CC
Step Four
Name
1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC1(CCCCC1)C(=O)OC(=O)C1(CCCCC1)CC(CC)CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC1(CCCCC1)C(=O)O)CC
Step Six
Name
1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC1(CCCCC1)C(=O)OC(=O)C1(CCCCC1)CC(CC)CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 54-55° C
WAIT
Type
WAIT
Details
After 1.5 hr the reaction was complete
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After removing volatile components in vacuo (60° C. bath, 3.5-4.3 mbar followed by 120° C. bath, 10-11 mbar) 26.19 g of residue

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)C(CC1(CCCCC1)C(=O)Cl)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.